Arformoterol tartrate is the (R,R)-enantiomer of formoterol, a long-acting β2-adrenergic agonist. It is classified as a bronchodilator due to its ability to relax bronchial smooth muscle. In scientific research, Arformoterol tartrate serves as a valuable tool for studying β2-adrenergic receptor function and the mechanisms of bronchodilation.
Arformoterol tartrate is classified as a pharmaceutical compound under the category of beta-2 adrenergic agonists. It is derived synthetically from formoterol, which itself is a well-established medication for asthma and COPD treatment. The compound acts by stimulating beta-2 adrenergic receptors in the smooth muscle of the airways, leading to relaxation and dilation of bronchial passages .
The synthesis of arformoterol tartrate involves several steps, primarily focusing on the reduction and amination processes. A notable method includes the use of iron powder and acetic acid to reduce specific precursors into arformoterol. Here’s a detailed overview of the synthesis route:
Arformoterol tartrate features a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity:
Arformoterol tartrate can participate in various chemical reactions, primarily related to its functional groups:
The mechanism by which arformoterol exerts its therapeutic effects involves:
Arformoterol tartrate demonstrates favorable pharmacokinetic properties when administered via inhalation, including rapid absorption and prolonged action due to its long half-life.
Arformoterol tartrate exhibits several key physical and chemical properties:
The primary application of arformoterol tartrate lies in respiratory medicine:
The stereodetermining step involves reducing the prochiral ketone intermediate, 8-hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]-carbostyril. Three reduction technologies dominate:
Metal-Catalyzed Asymmetric Hydrogenation: Ru(II)-(S)-BINAP complexes achieve 97% ee at 50 bar H₂ pressure, but suffer from catalyst deactivation by the basic amine functionality. Recent advances utilize ruthenocene-based Josiphos ligands (RuCl[(R)-Xyl-P-Phos][(S)-DAIPEN]) that tolerate basic groups, achieving 99% ee at 0.1 mol% loading in methanol at 25°C [4].
Biocatalytic Reduction: Engineered Lactobacillus ketoreductases (KRED-110) enable quantitative reduction with >99.9% de in aqueous buffer (pH 7.0) at 30°C. This NADPH-dependent system employs glucose dehydrogenase cofactor regeneration, eliminating heavy metals and achieving 200,000 turnovers. Process intensification via immobilized enzymes on silica supports enables continuous-flow production.
Borane-Mediated Reduction: (R)-2-Methyl-CBS-oxazaborolidine effects reduction at -20°C with 96% ee. Though efficient, borane handling constraints limit scalability. Modified CBS catalysts with 3,5-bis(trifluoromethyl)phenyl groups enhance selectivity to 99% ee but increase production costs 3-fold.
Maintaining stereochemical integrity during storage presents unique challenges. The amine functionality in arformoterol undergoes Schiff base formation with formaldehyde leachables from low-density polyethylene (LDPE) respules, generating imine degradants at relative retention time (RRT) 0.52. Structural characterization via LC-MS/MS (m/z 495 [M+H]⁺) and NMR (¹H: δ 8.25 ppm, imine -CH=N-) confirms this degradant originates from formaldehyde reaction with the primary amine impurity [4].
Table 2: Degradation Pathways Impacting Stereochemical Purity
Degradant Type | Formation Mechanism | Catalyst/Accelerant | Impact on (R,R)-Isomer | Mitigation Strategy |
---|---|---|---|---|
Imine (RRT 0.52) | Schiff base formation with formaldehyde | LDPE leachables | Racemization at amine center | Fluoropolymer-coated respules |
Oxidative degradant | Carbazole ring hydroxylation | Metal ion catalysts (Fe³⁺/Cu²⁺) | None | Chelating agents (EDTA) |
Hydrolysis product | Ester cleavage of tartrate counterion | Acidic pH | Salt dissociation | pH 5.0 buffer optimization |
Advanced catalytic solutions employ phase-transfer catalysis (PTC) with N-(9-anthracenylmethyl)cinchonium bromide for the C-C bond-forming step, achieving 98% ee at -40°C. Subsequent dynamic kinetic resolution of the labile α-bromo intermediate using Pd(0)-BINAP catalysts simultaneously racemizes and reduces the halide, establishing the (R)-alcohol with 99% ee. Crucially, these processes maintain stereochemical fidelity even at multi-kilogram scale [4].
Platinum-group metal (PGM) reduction remains essential for cost efficiency and sustainability:
Non-PGM Catalysts: Iron(II)-phenanthroline complexes catalyze the nitroaldol (Henry) reaction between o-nitrobenzaldehyde and p-methoxyacetophenone, achieving 85% yield with 92% ee in water. Though enantioselectivity lags behind PGM systems, this represents a viable alternative.
Catalyst Recycling: Immobilized Ru-TsDPEN on magnetic mesoporous silica (Fe₃O₄@mSiO₂-SO₃H) enables asymmetric transfer hydrogenation with 99% ee. The catalyst is recovered magnetically and reused ≥15 times without performance loss, reducing ruthenium usage to <50 ppm in the final API. Life cycle analysis shows 65% reduction in E-factor compared to homogeneous catalysis.
Solvent Reduction: Supercritical CO₂ replaces dichloromethane in hydrogenations (120 bar, 50°C), enhancing diastereoselectivity from 85:15 to 96:4 (R,R:S,S) while eliminating halogenated waste. Coupled with continuous hydrogenation microreactors, this reduces solvent consumption by 85% versus batch processes.
Table 3: Environmental Metrics for Green Synthesis Technologies
Technology | PGM Loading (mol%) | PMI (kg/kg API) | E-Factor | Energy Consumption (kWh/kg) |
---|---|---|---|---|
Traditional Rh-catalysis | 1.5 | 120 | 87 | 310 |
Immobilized Ru (recycled) | 0.03 | 32 | 18 | 95 |
Fe-phenanthroline in scCO₂ | 0 (non-PGM) | 28 | 12 | 78 |
Biocatalytic (KRED immobilized) | 0 (enzyme) | 18 | 7 | 45 |
Abbreviations: PMI (Process Mass Intensity); E-Factor (Environmental Factor = total waste mass/product mass)
These innovations demonstrate how stereochemical optimization and sustainability converge in modern arformoterol manufacturing, setting precedents for complex chiral drug synthesis. The integration of continuous processing, enzyme engineering, and novel catalysis will further advance the green manufacturing paradigm while ensuring uncompromised enantiomeric purity.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7